1-Pyrenemethylamine hydrochloride
Overview
Description
1-Pyrenemethylamine hydrochloride is an organic building block.
Scientific Research Applications
Fluorescence Modulation and Molecular Switches 1-Pyrenemethylamine hydrochloride demonstrates reversible fluorescence modulation when exposed to light in the presence of spiropyran, indicating its potential as a molecular switch for signal communication through proton transfer (Guo et al., 2003).
Binding to Polyelectrolytes It binds effectively to sulfonate polyelectrolyte PAMPS in aqueous solutions, as demonstrated by changes in fluorescent intensity, which is significant for understanding molecular interactions in chemistry (Chao, 2001).
Luminescent Nanoparticles Synthesis The compound has been used in the synthesis and purification of luminescent gold nanospheres. These nanoparticles, due to their plasmonic and emissive properties, are useful in various application fields (Candreva et al., 2020).
Development of pH Fluorescent Chemosensors A new fluorescent compound derived from this compound has been synthesized for potential application as a pH fluorescent chemosensor, highlighting its use in chemical sensing technologies (Fernández-Lodeiro et al., 2010).
Intercalation in Layered Materials Its intercalation into zirconium phosphate layered materials and subsequent luminescence properties provide insights into material sciences, particularly in the area of luminescent probes (Bermúdez et al., 2005).
Interactions with Nanoparticles Studies demonstrate the influence of polarity on pyrene fluorescence (Ham effect) in the context of electrostatic interactions with nanoparticles, indicating applications in nanotechnology and material science (Gopi et al., 2015).
Gene Transfection in Cancer Research It plays a role in the development of folate receptor-targeted graphene oxide gene transfection nanoparticles for cancer research, particularly in targeting HIF-1α expression in pancreatic cancer cells (Wan et al., 2019).
Multifunctional Copolymers for VOC Sensing Post-synthetic modification of terpolymers with 1-pyrenemethylamine enables the creation of nanocomposite materials for VOC sensing and potential applications in water rheology control (di Sacco et al., 2019).
Gold Nanoparticle Assembly It acts as an interlinker in the formation of carbon nanotube-gold nanoparticle composites, proving its utility in the development of nanostructured materials (Ou & Huang, 2006).
Detection of Methyl Viologen Its application in host-guest complex formation with cucurbit[8]uril allows for the detection of methyl viologen, a component of some herbicides (Chen et al., 2013).
Sensory Systems in Chemistry The compound is used in binary sensory systems for reading binding processes of cationic guests to specific polymers, highlighting its role in chemical sensing and analysis (Kang & Cheong, 2003).
Amplified Polarization in Electrospun Nanofibers Studies have shown its use in electrospun nanofibers for amplified polarization properties, suggesting applications in optoelectronic devices (Kaerkitcha & Sagawa, 2018).
Chemiresistive Sensors for Explosives Detection Used in chemiresistive sensors based on carbon nanotubes for the detection of explosives like trinitrotoluene in water, highlighting its potential in security and environmental monitoring (Wei et al., 2014).
Absorbance Enhancement in Polymer Matrices It enhances absorbance in polymer matrices, useful in the development of plastic color filters and other polymer-based applications (Gelover-Santiago et al., 2012).
Polypeptide Mesoglobules Study Its use in the study of dense interiors of polypeptide mesoglobules by pyrene excimer fluorescence provides insights into polymer science and biophysics (Hall et al., 2018).
Polarity Probing in Macromolecules 1-Pyrenemethylamine derivatives can probe the local polarity of pyrene-labeled macromolecules, offering a method to study molecular dynamics and environment sensitivity (Farhangi & Duhamel, 2016).
Spectrofluorimetric Determination of Glutathione Its nanoparticles have been used in a fluorimetric method for the determination of reduced glutathione, an important molecule in biochemistry and medicine (Wang et al., 2005).
Polyelectrolyte Complexation Study The compound aids in the study of complexation between different polyelectrolytes, crucial for understanding polymer interactions in aqueous solutions (Wang et al., 2005).
Mechanism of Action
Target of Action
1-Pyrenemethylamine hydrochloride (PyNH2) primarily targets human telomerase reverse transcriptase (hTERT) . hTERT is a catalytic subunit of the enzyme telomerase, which, along with the telomerase RNA component (TERC), comprises the most important unit of the telomerase complex .
Mode of Action
This compound interacts with its target by loading small interfering RNA (siRNA) specific to hTERT onto functionalized graphene oxide (GO) for tumor targeting . This interaction results in the delivery of siRNA to the tumor, leading to the inhibition of hTERT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the telomerase pathway . By delivering siRNA to hTERT, the telomerase activity in cancer cells is reduced, leading to the inhibition of tumor growth .
Pharmacokinetics
Its use in the delivery of sirna suggests that it may have good bioavailability and can effectively reach its target site .
Result of Action
The result of the action of this compound is the inhibition of hTERT , which leads to the suppression of telomerase activity in cancer cells . This can result in the inhibition of tumor growth .
Safety and Hazards
1-Pyrenemethylamine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
1-Pyrenemethylamine hydrochloride has been used for the loading of human telomerase reverse transcriptase (hTERT) small interfering RNA (siRNA) to the functionalized graphene oxide (GO) for the tumor targeting delivery of siRNA . This suggests potential future directions in the field of targeted drug delivery.
Biochemical Analysis
Biochemical Properties
1-Pyrenemethylamine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used for the noncovalent functionalization of single-walled carbon nanotubes (SWNTs) with cationic moieties, which bind strongly to the negatively charged phosphate backbone of DNA . Additionally, this compound has been utilized in the synthesis of pyrenyl-based polymers for the development of pH-triggered drug carriers . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been used for the loading of human telomerase reverse transcriptase (hTERT) small interfering RNA (siRNA) to functionalized graphene oxide for tumor-targeting delivery . This indicates its potential impact on cell signaling pathways and gene expression. Furthermore, the compound’s interaction with DNA suggests its role in cellular metabolism and genetic regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to bind strongly to the negatively charged phosphate backbone of DNA, facilitating the noncovalent functionalization of SWNTs . This binding interaction is crucial for its role in various biochemical applications, including drug delivery and genetic regulation. Additionally, the compound’s ability to load siRNA onto functionalized graphene oxide highlights its potential in gene therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses may result in toxicity It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal subjects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. The compound is known to interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . Understanding these interactions is vital for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are crucial for its role in various biochemical processes, including gene regulation and drug delivery.
Properties
IUPAC Name |
pyren-1-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNMXKKNDSHTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469284 | |
Record name | 1-Pyrenemethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93324-65-3 | |
Record name | 1-Pyrenemethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenemethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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